N-(3-methoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1-(4-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-13-6-8-15(9-7-13)22-12-17(20-21-22)18(23)19-11-14-4-3-5-16(10-14)24-2/h3-10,12H,11H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCHAVDPKQYAEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the triazole ring: This can be achieved through a approach, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Attachment of the benzyl and phenyl groups: The 3-methoxybenzyl and 4-methylphenyl groups are introduced through nucleophilic substitution reactions.
Formation of the carboxamide group: This is typically done by reacting the triazole derivative with an appropriate amine under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzyl and phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carboxamide group can produce an amine derivative.
Scientific Research Applications
N-(3-methoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a probe for studying biological processes involving triazole derivatives.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-methoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The methoxybenzyl and methylphenyl groups can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s triazole-carboxamide scaffold is shared with several derivatives, but variations in substituents critically influence physicochemical and biological properties:
Key Observations :
- Substituent Impact on Bioactivity : The 4-methylphenyl group (common in ) is associated with antiproliferative activity, while the 3-methoxybenzyl group (as in the target compound and ) may enhance CNS-targeted effects due to improved lipophilicity.
- Electron-Withdrawing Groups : Halogens (Cl, F) in increase polarity and metabolic stability but may reduce cell permeability compared to methoxy groups.
- Amino Modifications: 5-Amino-substituted triazoles (e.g., ) show enhanced hydrogen-bonding capacity, critical for target engagement in anticancer applications.
Yield Comparison :
- High yields (70–95%) are achievable in structurally complex derivatives (e.g., capsaicinoid-triazole hybrids) via optimized recrystallization .
Spectroscopic Characterization
Common Analytical Techniques :
Biological Activity
N-(3-methoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazole derivatives. This class of compounds is recognized for its diverse biological activities, making it a subject of significant interest in medicinal chemistry. This article explores the biological activity of this specific triazole derivative, examining its potential therapeutic applications, mechanisms of action, and comparative efficacy against various diseases.
Chemical Structure and Synthesis
The compound features a triazole ring substituted with a 3-methoxybenzyl group and a 4-methylphenyl group. The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a well-established method for forming triazoles. This multi-step process ensures the formation of the desired triazole structure with specific substitutions that enhance its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. A comparative analysis indicates that certain triazole derivatives can induce apoptosis and cell cycle arrest in cancer cells.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4a | A549 | 2.97 | Induces apoptosis; decreases mitochondrial membrane potential |
| 4b | A549 | 4.78 | Inhibits cell proliferation; ROS production |
| This compound | Jurkat T-cells | TBD | Induces DNA damage; apoptosis |
This table summarizes some findings related to similar compounds and their biological activity.
The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. For example, it may inhibit key pathways involved in cancer cell survival or proliferation.
Comparative Studies
Comparative studies have shown that triazole derivatives often outperform traditional chemotherapeutics in terms of selectivity and efficacy. For instance:
- Triazole Derivatives vs. Doxorubicin : Some triazole compounds demonstrate comparable or superior potency against leukemia cell lines when compared to doxorubicin.
- Selectivity Index : The selective index (SI) for certain derivatives indicates a favorable therapeutic window, suggesting lower toxicity to normal cells compared to cancer cells.
Case Studies
Several case studies have focused on the biological activity of triazole derivatives:
- Study on Antiproliferative Activity : A study evaluated various N-(substituted phenyl)-1H-1,2,3-triazole-4-carboxamides against different leukemia cell lines. The results indicated that some derivatives not only inhibited cell growth but also induced morphological changes typical of apoptosis.
- In Vivo Studies : Animal models treated with selected triazole derivatives showed reduced tumor growth compared to control groups. These findings support the potential use of these compounds in therapeutic applications.
Q & A
Q. Table 1: Comparative Bioactivity of Triazole Derivatives
| Compound ID | Anticancer (MCF-7 IC, μM) | Antimicrobial (S. aureus MIC, μg/mL) | LogP |
|---|---|---|---|
| Parent Compound | 12.4 | 28.5 | 3.2 |
| 4-Chlorophenyl Analog | 8.9 | 15.2 | 3.8 |
| 3-Methoxybenzyl-Free Analog | >50 | >100 | 2.1 |
Q. Table 2: Crystallographic Data Refinement Parameters
| Parameter | Value |
|---|---|
| Space Group | P/c |
| R-factor | 0.042 |
| Twinning Fraction | 0.32 |
| Disorder Modeling | PART 0.55/0.45 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
